molecular formula C13H16ClNO2 B1486399 2-chloro-N-[cyclopropyl(4-methoxyphenyl)methyl]acetamide CAS No. 1031130-68-3

2-chloro-N-[cyclopropyl(4-methoxyphenyl)methyl]acetamide

Cat. No. B1486399
M. Wt: 253.72 g/mol
InChI Key: QTACPWXJDSRIGJ-UHFFFAOYSA-N
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Description

2-Chloro-N-[cyclopropyl(4-methoxyphenyl)methyl]acetamide, commonly referred to as CPM, is a versatile synthetic compound with a wide range of applications in the laboratory. It is a cyclic amide, with a cyclopropyl group attached to a methoxy phenyl group. The compound has a broad range of uses in organic synthesis and in various scientific research applications.

Scientific Research Applications

CPM has a wide range of applications in scientific research, including its use as a catalyst for organic reactions, as a reagent for the synthesis of new compounds, and as a ligand for the study of protein-protein interactions. In addition, the compound has been used to study the effects of drugs on the body, as well as to study the effects of various environmental toxins on the body.

Mechanism Of Action

The mechanism of action of CPM is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and environmental toxins. The compound may also act as an antioxidant, protecting cells from oxidative damage.

Biochemical And Physiological Effects

CPM has been studied for its effects on the body. Studies have shown that the compound can act as an inhibitor of enzymes involved in the metabolism of drugs and environmental toxins. It has also been shown to have antioxidant properties, protecting cells from oxidative damage. In addition, CPM has been found to have anti-inflammatory and anti-cancer properties.

Advantages And Limitations For Lab Experiments

CPM has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize. In addition, it is soluble in many solvents, making it easy to use in various experiments. However, CPM is also limited in its use in laboratory experiments, as it can be difficult to control the concentration of the compound in solution.

Future Directions

The potential future directions for CPM are numerous. The compound could be further studied to better understand its mechanism of action and its biochemical and physiological effects. In addition, CPM could be used in the development of new drugs and treatments for various diseases. Furthermore, the compound could be used to study the effects of environmental toxins on the body and to develop new methods of detoxification. Finally, CPM could be used to develop new catalysts for organic reactions, as well as new reagents for the synthesis of new compounds.

properties

IUPAC Name

2-chloro-N-[cyclopropyl-(4-methoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-17-11-6-4-10(5-7-11)13(9-2-3-9)15-12(16)8-14/h4-7,9,13H,2-3,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTACPWXJDSRIGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2CC2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[cyclopropyl(4-methoxyphenyl)methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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